molecular formula C8H6ClNS B12999248 4-(Chloromethyl)benzo[d]thiazole

4-(Chloromethyl)benzo[d]thiazole

Cat. No.: B12999248
M. Wt: 183.66 g/mol
InChI Key: VDLPLWXBZBRECG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole ring with a chloromethyl group attached to the fourth carbon atom. Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)benzo[d]thiazole typically involves the chloromethylation of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloromethyl group enhances its potential for further functionalization and derivatization .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2

InChI Key

VDLPLWXBZBRECG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)CCl

Origin of Product

United States

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